Diethylene glycol dinitrate
Overview
Description
Diethylene glycol dinitrate is an explosive nitrated alcohol ester with the chemical formula C₄H₈N₂O₇. It is a colorless, oily liquid that is difficult to ignite or detonate unless atomized. This compound is chemically similar to other high explosives but requires localized heating to reach its decomposition point .
Mechanism of Action
Target of Action
Diethylene glycol dinitrate primarily targets the smooth muscle cells in the body. It acts as a vasodilator, similar to nitroglycerin . The compound’s primary role is to relax these smooth muscles, leading to vasodilation .
Mode of Action
The mode of action of this compound involves the release of nitric oxide, a physiological signaling molecule . This molecule interacts with its targets, the smooth muscle cells, causing them to relax . This relaxation results in vasodilation, or the widening of blood vessels .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in vasodilation and smooth muscle relaxation . The release of nitric oxide triggers a series of downstream effects, including the activation of guanylate cyclase and the increase of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells . This leads to the relaxation of the smooth muscle cells and vasodilation .
Pharmacokinetics
It is known that the compound is slightly soluble in water and more soluble in organic solvents such as methanol and acetic acid . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells and the subsequent vasodilation . This can relieve conditions associated with impaired cardiac circulation, such as angina .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is an explosive nitrated alcohol ester and is difficult to ignite or detonate . Its ignition typically requires localized heating to the decomposition point . Furthermore, the compound’s stability can be affected by the presence of reducing agents, including hydrides, sulfides, and nitrides, which may trigger a vigorous reaction that culminates in a detonation .
Biochemical Analysis
Biochemical Properties
It is known that if ingested, like nitroglycerine, it rapidly causes vasodilation through the release of nitric oxide, a physiological signaling molecule that relaxes smooth muscle . This suggests that Diethylene glycol dinitrate may interact with enzymes and proteins involved in the nitric oxide signaling pathway.
Cellular Effects
It is known that it can cause vasodilation through the release of nitric oxide This suggests that this compound may influence cell function by affecting cell signaling pathways related to nitric oxide
Molecular Mechanism
It is known that it can cause vasodilation through the release of nitric oxide , suggesting that it may interact with biomolecules involved in the nitric oxide signaling pathway
Temporal Effects in Laboratory Settings
It is known that this compound is unstable and decomposes significantly in the waste acid
Dosage Effects in Animal Models
It is known that animal models have played a critical role in exploring and describing malady pathophysiology and recognizable proof of targets and surveying new remedial specialists and in vivo medicines
Metabolic Pathways
It is known that this compound is metabolized to diglycolic acid (DGA), which is its main nephrotoxic by-product
Transport and Distribution
It is known that this compound can be well dissolved in organic solvents, such as methanol, ethanol, ether, chloroform, acetone, benzene, nitrobenzene, and toluene
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene glycol dinitrate is synthesized by the nitration of diethylene glycol using nitric acid in the presence of a dehydrating agent such as concentrated sulfuric acid . The reaction typically involves careful control of temperature and the addition rate of reagents to prevent runaway reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles to laboratory synthesis but on a larger scale. The process involves continuous nitration in specially designed reactors to ensure safety and efficiency. The product is then purified and stabilized for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol dinitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce various nitrogen oxides.
Reduction: Reduction reactions can convert it back to diethylene glycol and other by-products.
Substitution: Nitrate groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Oxidation: Nitrogen oxides and other oxidized organic compounds.
Reduction: Diethylene glycol and other reduced nitrogen compounds.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Diethylene glycol dinitrate has several scientific research applications:
Chemistry: Used as a plasticizer in propellant formulations and as a stabilizer in explosive mixtures.
Biology and Medicine: Occasionally used medically to relieve angina due to its vasodilatory effects, although this application is not widespread.
Industry: Employed in the production of smokeless powder for artillery and rocket propellants.
Comparison with Similar Compounds
Nitroglycerin: Similar in both manufacture and properties but more volatile and less viscous.
Triethylene Glycol Dinitrate: Used in similar applications but has different physical properties.
Ethylene Glycol Dinitrate: Another related compound with similar uses but distinct chemical behavior.
Uniqueness: Diethylene glycol dinitrate is unique due to its specific balance of stability and explosive power. It is less sensitive to shock and friction compared to nitroglycerin, making it safer to handle and use in various applications .
Properties
IUPAC Name |
2-(2-nitrooxyethoxy)ethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O7/c7-5(8)12-3-1-11-2-4-13-6(9)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGTVMJGHTIDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])OCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O7, Array | |
Record name | DIETHYLENE GLYCOL DINITRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/11183 | |
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Record name | DIETHYLENE GLYCOL DINITRATE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024047 | |
Record name | Diethylene glycol dinitrate | |
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Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol dinitrate appears as a liquid. Extremely sensitive explosive if not properly desensitized with a phlegmatizer. Slightly soluble in alcohol and soluble in ether. Slightly toxic by ingestion. May explode under prolonged exposure to heat or fire or from sudden shock. The primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Used as a rocket propellant., A liquid; [CAMEO], LIQUID. | |
Record name | DIETHYLENE GLYCOL DINITRATE | |
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Record name | Diethylene glycol dinitrate | |
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Record name | DIETHYLENE GLYCOL DINITRATE | |
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Boiling Point |
161 °C, BP: 44 °C at 0.01 mm Hg, at 0.9kPa: 139 °C | |
Record name | Diethylene glycol dinitrate | |
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Record name | DIETHYLENE GLYCOL DINITRATE | |
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Solubility |
In water, 3.9X10+3 mg/L at 25 °C, Slightly soluble in alcohol; soluble in ether | |
Record name | Diethylene glycol dinitrate | |
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Density |
1.377 g/cu cm at 25 °C/4 °C | |
Record name | Diethylene glycol dinitrate | |
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Vapor Density |
6.76 (Air = 1) | |
Record name | Diethylene glycol dinitrate | |
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Vapor Pressure |
0.0059 [mmHg], 5.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.5 | |
Record name | Diethylene glycol dinitrate | |
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Color/Form |
Liquid, Yellow oil, Colorless or yellowish liquid of low volatility | |
CAS No. |
693-21-0 | |
Record name | DIETHYLENE GLYCOL DINITRATE | |
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Record name | Oxydiethylene dinitrate | |
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Record name | DIETHYLENE GLYCOL DINITRATE | |
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Melting Point |
Freezing point: -11.3 °C, 2 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7831 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL DINITRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1473 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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